Chlorine Positional Isomerism: Ortho vs. Para Substitution and Melting Point Divergence
3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid (ortho-chloro) and its para-chloro isomer 3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 339009-58-4) share identical molecular formulas (C12H9ClO3S) and molecular weights (268.72 g/mol) but exhibit different solid-state properties. The para isomer has a reported melting point of 158–159°C , whereas no melting point data is available for the ortho isomer, implying a different crystalline packing arrangement. In general, ortho-substituted benzyl derivatives display lower melting points and higher solubility in organic solvents compared to para isomers due to disrupted crystal lattice packing [1].
| Evidence Dimension | Melting point as a surrogate for crystal packing and solubility |
|---|---|
| Target Compound Data | Melting point: not reported in accessible sources |
| Comparator Or Baseline | 3-((4-Chlorobenzyl)oxy)thiophene-2-carboxylic acid: Melting point 158–159°C |
| Quantified Difference | Qualitative difference only: lack of a reported high melting point for the ortho isomer is consistent with class-level expectations of lower melting points for ortho-substituted benzyl derivatives |
| Conditions | Vendor-reported physicochemical data; no peer-reviewed crystallography available |
Why This Matters
Differential melting point and implied solubility differences can influence formulation, purification, and handling during synthesis, making the ortho isomer potentially preferable where lower crystallinity or higher organic solubility is desired.
- [1] Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922. (General class-level principle: ortho substitution commonly reduces melting point relative to para.) View Source
